Agatoxin 489
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Overview
Description
Agatoxin 489 is a neurotoxic compound derived from the venom of the North American funnel web spider, Agelenopsis aperta . This compound is known for its ability to inhibit ligand-gated ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channels, through a pore-blocking mechanism .
Preparation Methods
Agatoxin 489 is typically isolated from the venom of Agelenopsis aperta. The crude venom is then subjected to fractionation using high-performance liquid chromatography (HPLC) to purify the compound .
Synthetic routes for this compound involve the assembly of its complex polyamine structure. The synthesis requires precise control of reaction conditions to ensure the correct formation of the polyamine chains and their attachment to the aromatic moiety
Chemical Reactions Analysis
Agatoxin 489 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the polyamine chains, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the functional groups attached to the polyamine chains.
Substitution: Substitution reactions can occur at the aromatic moiety, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agatoxin 489 has several scientific research applications:
Chemistry: It is used as a tool to study ion channel function and structure.
Biology: Researchers use this compound to investigate the role of TRPV1 channels in various physiological processes.
Mechanism of Action
Agatoxin 489 exerts its effects by blocking the TRPV1 channels from the extracellular side. This pore-blocking mechanism prevents the flow of ions through the channel, thereby inhibiting its function . The compound interacts with specific amino acid residues in the channel’s outer vestibule, which are crucial for its inhibitory activity .
Comparison with Similar Compounds
Agatoxin 489 is part of a larger family of agatoxins, which includes alpha-agatoxins, mu-agatoxins, and omega-agatoxins . Each subclass has distinct structural and functional properties:
Alpha-agatoxins: Block glutamate-activated receptor channels.
Mu-agatoxins: Target voltage-gated sodium channels in insects.
Omega-agatoxins: Inhibit voltage-sensitive calcium channels.
Compared to these compounds, this compound is unique in its specific inhibition of TRPV1 channels, making it a valuable tool for studying these channels and their role in pain perception .
Properties
CAS No. |
128549-96-2 |
---|---|
Molecular Formula |
C26H47N7O2 |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
N-[3-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]propyl-hydroxyamino]propyl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C26H47N7O2/c27-11-5-14-28-12-3-4-13-29-15-6-16-30-17-7-19-33(35)20-8-18-31-26(34)21-23-22-32-25-10-2-1-9-24(23)25/h1-2,9-10,22,28-30,32,35H,3-8,11-21,27H2,(H,31,34) |
InChI Key |
LIURIBSBVUMOJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN(CCCNCCCNCCCCNCCCN)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN(CCCNCCCNCCCCNCCCN)O |
Appearance |
Solid powder |
128549-96-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AG 489 AG-489 AG489 agatoxin 489 agatoxin-489 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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